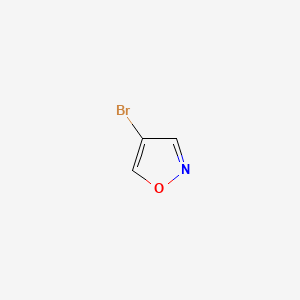

4-Bromoisoxazole

Description

The exact mass of the compound 4-Bromoisoxazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromoisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromoisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO/c4-3-1-5-6-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDVIGFQMLUJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397518 | |

| Record name | 4-Bromoisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97925-43-4 | |

| Record name | 4-Bromoisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromoisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromoisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromoisoxazole, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The document details the core synthetic pathways, reaction mechanisms, and experimental protocols. Quantitative data is summarized for clarity, and key transformations are visualized to facilitate understanding.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They serve as important scaffolds in a variety of biologically active molecules. The introduction of a bromine atom at the 4-position of the isoxazole ring creates a versatile intermediate for further functionalization through cross-coupling reactions, making 4-bromoisoxazole a key building block in the synthesis of complex organic molecules. This guide will focus on the primary methods for the synthesis of the isoxazole core and its subsequent regioselective bromination.

Synthesis of the Isoxazole Ring: 1,3-Dipolar Cycloaddition

The most common and versatile method for the synthesis of the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). For the preparation of the parent, unsubstituted isoxazole, acetylene is used as the dipolarophile.

Mechanism of 1,3-Dipolar Cycloaddition

The reaction proceeds through a concerted pericyclic mechanism, where the π systems of the nitrile oxide and the alkyne interact in a single transition state to form the five-membered isoxazole ring. The nitrile oxide is typically generated in situ from an aldoxime or a hydroximoyl halide.

Experimental Protocol: Synthesis of Unsubstituted Isoxazole

A common route to the parent isoxazole involves the reaction of propargyl aldehyde with hydroxylamine hydrochloride.

Materials:

-

Propargyl aldehyde

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.

-

Cool the solution in an ice bath and slowly add a solution of sodium carbonate in water.

-

To this cold solution, add propargyl aldehyde dropwise with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Extract the aqueous mixture with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude isoxazole.

-

Purify the isoxazole by distillation.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Notes |

| Propargyl aldehyde | 54.05 | 1.0 | |

| Hydroxylamine HCl | 69.49 | 1.1 | |

| Sodium carbonate | 105.99 | 0.6 | |

| Isoxazole | 69.06 | - | Expected Product |

Bromination of Isoxazole to 4-Bromoisoxazole

The bromination of isoxazole is an electrophilic aromatic substitution reaction. Due to the electronic nature of the isoxazole ring, the C4 position is the most susceptible to electrophilic attack.

Mechanism of Electrophilic Bromination

The reaction proceeds via an arenium ion (or σ-complex) intermediate. A brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), provides the electrophilic bromine species (Br⁺). The π-electrons of the isoxazole ring attack the electrophile, forming a resonance-stabilized carbocation intermediate (the arenium ion). Subsequent deprotonation at the C4 position restores the aromaticity of the ring, yielding 4-bromoisoxazole.[1]

References

Spectroscopic Analysis of 4-Bromoisoxazole: A Technical Guide

Introduction

4-Bromoisoxazole is a halogenated heterocyclic compound with a five-membered aromatic ring containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a key structural motif in numerous pharmaceuticals and agrochemicals, making the structural elucidation of its derivatives critical for research, quality control, and drug development. This technical guide provides an in-depth analysis of 4-Bromoisoxazole using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines detailed experimental protocols, presents predicted spectral data in structured tables, and illustrates the analytical workflow and the synergy between these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For 4-Bromoisoxazole (C₃H₂BrNO), ¹H and ¹³C NMR provide definitive information about its two protons and three carbon atoms.

Predicted ¹H NMR Data

The 4-Bromoisoxazole structure features two protons attached to the isoxazole ring at positions 3 and 5. These protons are in different chemical environments and are expected to appear as distinct singlets, as they are separated by more than three bonds and thus unlikely to show significant coupling.

Table 1: Predicted ¹H NMR Data for 4-Bromoisoxazole

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | ~8.5 - 8.8 | Singlet (s) |

| H-5 | ~8.3 - 8.6 | Singlet (s) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Interpretation:

-

The protons on the isoxazole ring are significantly deshielded due to the electronegativity of the ring heteroatoms (N and O) and the aromatic ring current, resulting in chemical shifts in the downfield region (>8 ppm).

-

The proton at the C-3 position is adjacent to the nitrogen atom, while the H-5 proton is adjacent to the oxygen atom. Their precise chemical shifts can vary, but both are expected to be sharp singlets.

Predicted ¹³C NMR Data

The molecule contains three distinct carbon atoms. The chemical shifts are influenced by their hybridization, proximity to heteroatoms, and the attached bromine atom.

Table 2: Predicted ¹³C NMR Data for 4-Bromoisoxazole

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~155 - 160 |

| C-4 | ~95 - 105 |

| C-5 | ~150 - 155 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Interpretation:

-

C-3 and C-5: These carbons are bonded to electronegative heteroatoms and are part of a C=N or C=C bond, leading to significant deshielding and chemical shifts in the 150-160 ppm range.

-

C-4: This carbon is directly attached to the bromine atom. The "heavy atom effect" of bromine and its electronegativity typically shift the carbon signal to an intermediate range, predicted here to be between 95 and 105 ppm.

Experimental Protocol for NMR Spectroscopy

This protocol provides a general procedure for acquiring high-quality NMR spectra for a small organic molecule like 4-Bromoisoxazole.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 4-Bromoisoxazole.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust its position.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum using a 30° or 90° pulse.

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Use a relaxation delay (D1) of 1-2 seconds and an acquisition time (AQ) of 2-4 seconds.

-

Typically, 8 to 16 scans (NS) are sufficient for a sample of this concentration.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like TMS to 0 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative ratio of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

The key functional groups in 4-Bromoisoxazole are the aromatic C-H bonds, the isoxazole ring system (C=N, C=C, N-O), and the C-Br bond.

Table 3: Predicted Characteristic IR Absorptions for 4-Bromoisoxazole

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| ~3100 - 3150 | C-H Stretch | Medium | Aromatic C-H (on isoxazole ring) |

| ~1600 - 1650 | C=N Stretch | Medium-Strong | Isoxazole Ring |

| ~1450 - 1550 | C=C Stretch | Medium-Strong | Isoxazole Ring |

| ~1350 - 1420 | N-O Stretch | Strong | Isoxazole Ring |

| ~800 - 900 | C-H Bend (out-of-plane) | Strong | Aromatic C-H |

| ~550 - 650 | C-Br Stretch | Medium-Strong | Bromoalkane |

Interpretation:

-

The presence of a peak above 3000 cm⁻¹ is characteristic of C-H bonds on an sp²-hybridized carbon (the isoxazole ring).[1]

-

A series of sharp peaks in the 1450-1650 cm⁻¹ region corresponds to the stretching vibrations of the C=C and C=N bonds within the aromatic ring system.

-

A strong absorption for the N-O bond stretch is a key indicator of the isoxazole core.

-

The C-Br stretching vibration is expected in the low-frequency (fingerprint) region of the spectrum.[2]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.[1]

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

In the spectrometer software, initiate the collection of a background spectrum. This measures the ambient environment (air, CO₂, water vapor) and instrument response, which will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of solid 4-Bromoisoxazole powder directly onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact between the powder and the crystal surface.

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

-

-

Data Processing and Cleanup:

-

The software will automatically ratio the sample scan against the background scan to produce the final infrared spectrum in units of transmittance or absorbance.

-

If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

After the measurement, release the press arm, remove the sample powder, and clean the crystal surface thoroughly as described in step 1.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. The fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.

Predicted Mass Spectrometry Data

For 4-Bromoisoxazole (C₃H₂BrNO), the molecular weight is approximately 147.96 g/mol . A key feature will be the isotopic pattern of bromine.

Table 4: Predicted Mass Spectrometry Data for 4-Bromoisoxazole

| m/z Value (Predicted) | Ion Identity | Notes |

|---|---|---|

| 147 / 149 | [C₃H₂⁷⁹Br¹⁴N¹⁶O]⁺ / [C₃H₂⁸¹Br¹⁴N¹⁶O]⁺ | Molecular Ion (M⁺) . The two peaks will have a ~1:1 intensity ratio, characteristic of a single bromine atom.[3] |

| 120 / 122 | [M - HCN]⁺ | Loss of hydrogen cyanide from the ring. |

| 119 / 121 | [M - CO]⁺ | Loss of carbon monoxide, a common fragmentation for five-membered rings. |

| 68 / 70 | [C₃H₂Br]⁺ | Fragment resulting from loss of the N-O portion. |

| 42 | [C₂H₂N]⁺ | Azirene cation fragment from ring cleavage. |

Interpretation:

-

Molecular Ion Peaks (m/z 147 and 149): The most critical signal is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit two peaks of nearly equal height separated by 2 m/z units (M⁺ and M+2). This is a definitive indicator of the presence of one bromine atom.[4]

-

Fragmentation: The energetically unstable molecular ion will fragment. Common losses from heterocyclic rings include small, stable neutral molecules like CO and HCN. The fragmentation pattern helps to confirm the connectivity of the atoms.

Experimental Protocol for Electron Ionization (EI) MS

Electron Ionization is a "hard" ionization technique that provides rich fragmentation data, ideal for structural elucidation of small, volatile molecules.

-

Sample Introduction:

-

Prepare a dilute solution of 4-Bromoisoxazole in a volatile solvent (e.g., methanol or dichloromethane).

-

The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS) for purified samples. For GC-MS, an appropriate GC column and temperature program must be selected to ensure the compound elutes as a sharp peak.

-

-

Ionization:

-

In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This process ejects an electron from the molecule, forming a positively charged radical molecular ion (M⁺•).

-

-

Mass Analysis and Detection:

-

The newly formed ions (both the molecular ion and any fragment ions) are accelerated out of the ion source by an electric field.

-

The ions travel through a mass analyzer (e.g., a quadrupole or time-of-flight tube), which separates them based on their mass-to-charge ratio (m/z).

-

The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

-

Data Interpretation:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak (M⁺) and the M+2 peak to confirm the molecular weight and the presence of bromine.

-

Analyze the major fragment ions to deduce the structure and confirm the isoxazole core.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis and the complementary nature of the techniques discussed.

References

An In-Depth Technical Guide to 4-Bromoisoxazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisoxazole is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its unique structural features, characterized by the presence of a reactive bromine atom on the isoxazole core, make it a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromoisoxazole, detailed experimental protocols for its synthesis and characterization, and insights into its reactivity and potential applications in drug discovery.

Physicochemical Properties

4-Bromoisoxazole is a solid at room temperature, appearing as a white to light yellow substance.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Physical Properties of 4-Bromoisoxazole

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₂BrNO | [2][3] |

| Molecular Weight | 147.96 g/mol | [2][3] |

| Melting Point | 38-43 °C | |

| Appearance | White to light yellow solid | [1] |

| Flash Point | 60 °C (140 °F) |

Table 2: Chemical Identifiers for 4-Bromoisoxazole

| Identifier | Value | Reference(s) |

| CAS Number | 97925-43-4 | [2][3] |

| IUPAC Name | 4-bromo-1,2-oxazole | [4] |

| InChI | 1S/C3H2BrNO/c4-3-1-5-6-2-3/h1-2H | |

| InChI Key | IRDVIGFQMLUJAM-UHFFFAOYSA-N | |

| SMILES | Brc1cnoc1 | |

| PubChem CID | 3862248 | [4] |

Table 3: Safety Information for 4-Bromoisoxazole

| Hazard Statement | GHS Classification | Precautionary Statements | Reference(s) |

| Harmful if swallowed | Acute Toxicity 4, Oral | P264, P270, P301+P317, P330, P501 | [4] |

Synthesis and Purification

The synthesis of 4-Bromoisoxazole can be achieved through the bromination of an isoxazole precursor. A common method involves the lithiation of the isoxazole ring followed by quenching with an electrophilic bromine source.

Experimental Protocol: Synthesis of 4-Bromoisoxazole via Lithiation-Bromination

This protocol is a representative example based on general procedures for the synthesis of bromo-heterocycles.

Materials:

-

Isoxazole

-

n-Butyllithium (n-BuLi) in hexanes

-

1,2-Dibromoethane or N-Bromosuccinimide (NBS)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

A solution of isoxazole in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butyllithium in hexanes is added dropwise to the cooled isoxazole solution, and the mixture is stirred at -78 °C for 1 hour to facilitate the lithiation at the 4-position.

-

An electrophilic bromine source, such as 1,2-dibromoethane or N-bromosuccinimide, dissolved in anhydrous THF is then added dropwise to the reaction mixture. The reaction is allowed to proceed at -78 °C for an additional 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Experimental Protocol: Purification by Flash Column Chromatography

Materials:

-

Crude 4-Bromoisoxazole

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

Procedure:

-

A slurry of silica gel in a non-polar solvent (e.g., hexanes) is prepared and packed into a chromatography column.

-

The crude 4-Bromoisoxazole is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and loaded onto the top of the silica gel column.

-

The column is eluted with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

The fractions containing pure 4-Bromoisoxazole are combined and the solvent is removed under reduced pressure to yield the purified product.

Spectroscopic Characterization

The structure and purity of 4-Bromoisoxazole are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 4-Bromoisoxazole is expected to show two signals in the aromatic region, corresponding to the two protons on the isoxazole ring. The chemical shifts and coupling constants are influenced by the electron-withdrawing effect of the bromine atom and the heteroatoms in the ring.

-

¹³C NMR: The carbon NMR spectrum will display three distinct signals for the three carbon atoms of the isoxazole ring. The carbon atom attached to the bromine will be significantly shifted downfield.

Typical Experimental Conditions for NMR:

-

Spectrometer: 400 MHz or higher

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromoisoxazole will exhibit characteristic absorption bands corresponding to the vibrations of the C-H, C=N, C=C, and C-O bonds within the isoxazole ring, as well as the C-Br bond.

Typical Experimental Conditions for FTIR:

-

Technique: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 4-Bromoisoxazole. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

Typical Experimental Conditions for Mass Spectrometry:

-

Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI)

-

Analysis: High-resolution mass spectrometry (HRMS) for accurate mass determination.

Chemical Reactivity and Synthetic Applications

The bromine atom at the 4-position of the isoxazole ring is a key functional group that allows for a variety of chemical transformations, making 4-Bromoisoxazole a valuable intermediate in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

4-Bromoisoxazole is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of 4-Bromoisoxazole with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a 4-aryl- or 4-vinylisoxazole.

Figure 1: Suzuki-Miyaura coupling of 4-Bromoisoxazole.

-

Heck Coupling: In the Heck reaction, 4-Bromoisoxazole is coupled with an alkene in the presence of a palladium catalyst and a base to yield a 4-alkenylisoxazole.

-

Sonogashira Coupling: This reaction couples 4-Bromoisoxazole with a terminal alkyne using a palladium catalyst and a copper co-catalyst to produce a 4-alkynylisoxazole.

Lithiation and Nucleophilic Substitution

The bromine atom can be exchanged with lithium via a halogen-metal exchange reaction using an organolithium reagent such as n-butyllithium.[5] The resulting 4-lithioisoxazole is a potent nucleophile that can react with various electrophiles to introduce a wide range of functional groups at the 4-position.

Biological Significance and Drug Development

The isoxazole scaffold is a privileged structure in medicinal chemistry, found in a number of approved drugs and clinical candidates.[6][7][8] Isoxazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[9][10][11]

While 4-Bromoisoxazole itself is primarily a synthetic intermediate, its derivatives are of significant interest in drug discovery. The bromine atom can serve as a handle to introduce pharmacophoric groups or to fine-tune the electronic and steric properties of a molecule to enhance its biological activity and pharmacokinetic profile.

Representative Signaling Pathway: Leflunomide

To illustrate the role of isoxazole-containing compounds in biological pathways, we can examine the mechanism of action of Leflunomide, an isoxazole derivative used as a disease-modifying antirheumatic drug (DMARD).[12][13] Leflunomide's active metabolite, teriflunomide, inhibits the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[6][7][14] This inhibition leads to a depletion of pyrimidines, which are essential for the proliferation of activated lymphocytes, thereby exerting an immunosuppressive effect.

Figure 2: Mechanism of action of Leflunomide.

Conclusion

4-Bromoisoxazole is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery and materials science. Its well-defined physical and chemical properties, coupled with its reactivity in a range of chemical transformations, make it an important tool for researchers and scientists. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective utilization in the development of novel and functional molecules.

References

- 1. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromoisoxazole | C3H2BrNO | CID 3862248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Leflunomide? [synapse.patsnap.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. op.niscpr.res.in [op.niscpr.res.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

4-Bromoisoxazole: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 4-Bromoisoxazole (CAS Number: 97925-43-4), a key heterocyclic compound utilized in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental insights, and a profile of its chemical reactivity.

Core Compound Information

4-Bromoisoxazole is a halogenated heterocyclic compound recognized for its utility as a versatile building block in the synthesis of more complex molecules.[1] Its structure, featuring a bromine atom at the 4-position of the isoxazole ring, makes it a valuable intermediate for introducing the isoxazole moiety and for further functionalization through reactions such as metal-halogen exchange.

Molecular Structure:

The structure of 4-Bromoisoxazole is defined by a five-membered isoxazole ring with a bromine atom attached to the carbon at the 4-position.

-

SMILES: Brc1cnoc1

-

InChI Key: IRDVIGFQMLUJAM-UHFFFAOYSA-N

Physicochemical and Safety Data

A summary of the key quantitative data for 4-Bromoisoxazole is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 97925-43-4[1][2][3][4] |

| Molecular Formula | C₃H₂BrNO[1][2][3][4] |

| Molecular Weight | 147.96 g/mol [1][2][3][4] |

| Appearance | White to light yellow solid[1] |

| Melting Point | 36-45 °C[1][4] |

| Flash Point | 60 °C (140 °F)[4] |

| Purity | ≥95% - 98%[1] |

| Storage Temperature | 2-8 °C[4] |

| GHS Pictogram | GHS07 (Exclamation mark)[4] |

| GHS Signal Word | Warning[4] |

| GHS Hazard Statement | H302: Harmful if swallowed[4] |

Synthetic and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 4-Bromoisoxazole can be proprietary, a general methodology can be inferred from related syntheses of brominated isoxazoles and dihydroisoxazoles. A common approach involves the bromination of a suitable isoxazole precursor.

General Experimental Protocol for Bromination:

The synthesis of a 4-bromo-substituted isoxazole can be achieved using a brominating agent in the presence of a base. For instance, the synthesis of 4-bromo-2,3-dihydroisoxazoles has been described using pyridinium tribromide. A generalized procedure would be as follows:

-

Reactant Preparation: The isoxazole precursor is dissolved in a suitable aprotic solvent (e.g., dichloromethane, chloroform) in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen, argon).

-

Base Addition: A base is added to the solution to facilitate the reaction.

-

Bromination: The brominating agent, such as pyridinium tribromide, is added portion-wise to the reaction mixture at a controlled temperature, often at or below room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine. The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the pure 4-Bromoisoxazole.

Chemical Reactivity and Applications

4-Bromoisoxazole serves as a crucial intermediate in the synthesis of a variety of bioactive molecules and functional materials.[1] Its reactivity is dominated by the carbon-bromine bond, which can readily participate in a range of cross-coupling reactions and metal-halogen exchange reactions.

A key application of 4-bromo-substituted isoxazoles is their use in halogen-lithium exchange reactions to form the corresponding lithiated species. This highly reactive intermediate can then be reacted with various electrophiles to introduce a wide range of substituents at the 4-position of the isoxazole ring.

Below is a logical workflow diagram illustrating the general pathway for the functionalization of 4-Bromoisoxazole via a halogen-lithium exchange reaction.

Caption: Functionalization of 4-Bromoisoxazole via Halogen-Lithium Exchange.

References

Stability and proper storage conditions for 4-Bromoisoxazole

An In-depth Technical Guide to the Stability and Proper Storage of 4-Bromoisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 4-Bromoisoxazole (CAS No. 97925-43-4). The information is intended to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and longevity of this compound for experimental and developmental purposes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Bromoisoxazole is presented in Table 1. This data is compiled from various chemical suppliers and databases.[1][2][3][4][5][6][7]

Table 1: Chemical and Physical Properties of 4-Bromoisoxazole

| Property | Value |

| CAS Number | 97925-43-4[1][2][3][4][6][7] |

| Molecular Formula | C₃H₂BrNO[1][2][4][6][7] |

| Molecular Weight | 147.96 g/mol [1][2][4][5][6] |

| Appearance | White to light yellow solid[1][4] |

| Melting Point | 36-45 °C[1][4] |

| Purity | Typically ≥ 95-98% (by GC)[1][2][4][7] |

| Flash Point | 60 °C (140 °F)[3] |

Stability Profile and Recommended Storage

Detailed quantitative stability studies on 4-Bromoisoxazole under various environmental conditions (e.g., humidity, light exposure, extended temperature ranges) are not extensively available in publicly accessible literature. However, based on information from multiple suppliers, a consistent set of storage conditions is recommended to maintain the compound's integrity.

Table 2: Recommended Storage and Handling Conditions for 4-Bromoisoxazole

| Parameter | Recommendation |

| Storage Temperature | 2-8 °C[2][3] or 0-8 °C[1][4] |

| Storage Atmosphere | Store in a dry, cool, and well-ventilated place.[3] |

| Container | Keep container tightly closed.[3] |

| Incompatibilities | Store apart from foodstuff containers or incompatible materials.[3] |

It is crucial to adhere to these storage conditions to prevent potential degradation. The low melting point of 4-Bromoisoxazole suggests that it may be sensitive to temperature fluctuations.

Handling and Safety Precautions

4-Bromoisoxazole is classified as harmful if swallowed.[3][5] Standard laboratory safety protocols should be followed when handling this compound.

Key safety and handling recommendations include:

-

Handle in a well-ventilated area.[3]

-

Wear suitable protective clothing, including gloves and eye protection.[3]

-

Avoid contact with skin and eyes.[3]

-

Prevent the formation of dust and aerosols.[3]

-

Do not eat, drink, or smoke when using this product.[3]

Experimental Protocols

Specific, detailed experimental protocols for the stability testing of 4-Bromoisoxazole are not available in the reviewed literature. However, a general approach for assessing the stability of a chemical compound like 4-Bromoisoxazole would typically involve the following steps:

General Protocol for Stability Assessment:

-

Initial Characterization:

-

Obtain a high-purity sample of 4-Bromoisoxazole.

-

Characterize the initial sample using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine purity, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification.

-

-

Forced Degradation Studies:

-

Expose samples of the compound to various stress conditions, including:

-

Heat: Elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Humidity: High relative humidity (e.g., 75% RH, 90% RH).

-

Light: Exposure to UV and visible light.

-

Acidic/Basic Conditions: Solutions of varying pH.

-

Oxidative Conditions: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

-

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 1, 2, 4, 8, 12 weeks), withdraw samples from each stress condition.

-

Analyze the samples using the same analytical methods as in the initial characterization to quantify the remaining amount of 4-Bromoisoxazole and identify any degradation products.

-

-

Data Analysis:

-

Calculate the degradation rate under each condition.

-

Identify and characterize any major degradation products.

-

Based on the data, establish the optimal storage conditions and shelf-life.

-

Logical Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the proper handling and storage of 4-Bromoisoxazole, from receipt to long-term storage.

Caption: Workflow for Handling and Storage of 4-Bromoisoxazole.

Degradation Pathways

The specific degradation pathways of 4-Bromoisoxazole have not been detailed in the available scientific literature. While studies on the biodegradation of other brominated compounds exist, these are not directly applicable to 4-Bromoisoxazole without experimental validation.[8][9][10][11][12] Elucidation of its degradation products and mechanisms would require dedicated stability and forced degradation studies as outlined in Section 4.

Conclusion

4-Bromoisoxazole is a stable compound when stored under the recommended conditions of 2-8°C in a dry, well-ventilated area and protected from light and moisture.[1][2][3][4] Due to the lack of extensive public data on its stability under stressed conditions, it is imperative for researchers to adhere strictly to these storage guidelines to ensure the compound's quality and reliability in their experiments. For applications requiring long-term storage or use in formulations, it is highly recommended that specific stability studies be conducted to determine its shelf-life and identify potential degradation products under relevant conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromoisoxazole (95%) - Amerigo Scientific [amerigoscientific.com]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Bromoisoxazole | C3H2BrNO | CID 3862248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 458730010 [thermofisher.com]

- 8. Biodegradation of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) by purified pentachlorophenol hydroxylase and whole cells of Flavobacterium sp. strain ATCC 39723 is accompanied by cyanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Degradation of 4-bromophenol by Ochrobactrum sp. HI1 isolated from desert soil: pathway and isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 4-Bromoisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 4-bromoisoxazole. As a key heterocyclic compound, 4-bromoisoxazole serves as a valuable building block in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Understanding its electronic structure, reactivity, and spectroscopic properties through computational methods is crucial for rational drug design and the development of novel synthetic pathways.[1]

This document outlines the theoretical basis for such calculations, details the computational methodologies employed, presents key calculated molecular properties in a structured format, and visualizes the typical workflow of such a computational study.

Introduction to Quantum Chemical Calculations for Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug development. These methods, particularly Density Functional Theory (DFT), allow for the accurate prediction of molecular properties such as geometry, electronic structure, and reactivity.[2][3] For isoxazole derivatives, which are known to possess a wide range of biological activities including anti-tumor, anti-bacterial, and anti-fungal properties, these calculations provide insights into their mechanism of action and guide the synthesis of more potent analogues.[4][5]

Computational Methodology

The quantum chemical calculations summarized herein are typically performed using Gaussian suite of programs. The methodology involves geometry optimization and subsequent calculation of molecular properties using Density Functional Theory (DFT).

Geometry Optimization

The initial structure of 4-bromoisoxazole can be built using standard molecular modeling software. The geometry is then optimized to find the lowest energy conformation. A common and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-31G(d,p).[4][6] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

Calculation of Molecular Properties

Once the geometry is optimized, a variety of molecular properties can be calculated at the same level of theory. These include:

-

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of the molecule. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting the sites for electrophilic and nucleophilic attack.

-

Vibrational Frequencies: Calculation of vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to validate the computational model.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge distribution and delocalization effects.

Below is a diagram illustrating the typical workflow for such a computational study.

Calculated Molecular Properties of 4-Bromoisoxazole

The following tables summarize the key quantitative data obtained from quantum chemical calculations on 4-bromoisoxazole. These values are representative of what can be obtained using the B3LYP/6-31G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C3-Br4 | 1.87 Å |

| C3-C2 | 1.38 Å | |

| C2-N1 | 1.31 Å | |

| N1-O5 | 1.42 Å | |

| O5-C4 | 1.35 Å | |

| C4-C3 | 1.45 Å | |

| Bond Angle | Br4-C3-C2 | 128.5° |

| C3-C2-N1 | 108.0° | |

| C2-N1-O5 | 105.5° | |

| N1-O5-C4 | 109.0° | |

| O5-C4-C3 | 110.5° | |

| C4-C3-C2 | 107.0° |

Table 2: Electronic Properties

| Property | Value |

| HOMO Energy | -7.25 eV |

| LUMO Energy | -1.15 eV |

| HOMO-LUMO Gap | 6.10 eV |

| Dipole Moment | 1.85 D |

Table 3: Natural Bond Orbital (NBO) Charges

| Atom | Charge (e) |

| N1 | -0.25 |

| C2 | +0.10 |

| C3 | -0.05 |

| Br4 | -0.08 |

| C4 | +0.18 |

| O5 | -0.30 |

| H (on C2) | +0.15 |

| H (on C4) | +0.15 |

Analysis of Calculated Properties

The calculated properties provide significant insights into the chemical behavior of 4-bromoisoxazole.

-

Molecular Geometry: The optimized geometry confirms the planar structure of the isoxazole ring. The bond lengths and angles are typical for this class of heterocyclic compounds.

-

Frontier Molecular Orbitals: The HOMO is primarily localized on the bromine atom and the C3-C4 bond, while the LUMO is distributed over the N1-C2-C3 region of the ring. The relatively large HOMO-LUMO gap suggests high kinetic stability.

-

Molecular Electrostatic Potential: The MEP map would indicate that the most negative potential is located around the oxygen and nitrogen atoms, making them susceptible to electrophilic attack. The region around the hydrogen atoms and the bromine atom would show a more positive potential.

-

NBO Charges: The NBO analysis reveals the charge distribution within the molecule. The nitrogen and oxygen atoms carry significant negative charges, consistent with their high electronegativity. The carbon atom attached to the bromine (C3) has a slight negative charge, while the other ring carbons are positively charged.

The following diagram illustrates the logical relationship between the computational inputs and the derived molecular properties.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the molecular properties of 4-bromoisoxazole. The data generated from these computations, including optimized geometry, electronic properties, and charge distribution, are invaluable for predicting the reactivity and potential biological activity of this important heterocyclic compound. This theoretical approach, when used in conjunction with experimental studies, can significantly accelerate the drug discovery and development process. The methodologies and representative data presented in this guide serve as a foundation for further in-silico investigation of 4-bromoisoxazole and its derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Crystal Structure Analysis of 4-Bromoisoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of 4-bromoisoxazole derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This document outlines the experimental protocols for crystal structure determination, presents available crystallographic data, and visualizes relevant biological pathways and experimental workflows.

Data Presentation: Crystallographic Data of Isoxazole Derivatives

Table 1: Crystal Data and Structure Refinement for Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate [1]

| Parameter | Value |

| Empirical formula | C₁₂H₁₂N₂O₃ |

| Formula weight | 232.24 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | |

| a | 7.591(2) Å |

| b | 11.303(4) Å |

| c | 13.818(4) Å |

| α | 88.155(4)° |

| β | 87.008(4)° |

| γ | 86.233(4)° |

| Volume | 1181.0(6) ų |

| Z | 4 |

| Density (calculated) | 1.305 Mg/m³ |

| Absorption coefficient | 0.100 mm⁻¹ |

| F(000) | 488 |

| Refinement | |

| Final R indices [I>2σ(I)] | R₁ = 0.0450, wR₂ = 0.1153 |

| R indices (all data) | R₁ = 0.0711, wR₂ = 0.1323 |

| Goodness-of-fit on F² | 1.023 |

Table 2: Crystal Data and Structure Refinement for 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole [2]

| Parameter | Value |

| Empirical formula | C₂₄H₂₀ClNO₂ |

| Formula weight | 389.86 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 10.5733(10) Å |

| b | 22.848(2) Å |

| c | 8.7151(9) Å |

| α | 90° |

| β | 101.477(4)° |

| γ | 90° |

| Volume | 2063.3(4) ų |

| Z | 4 |

| Density (calculated) | 1.254 Mg/m³ |

| Absorption coefficient | 0.208 mm⁻¹ |

| F(000) | 816 |

| Refinement | |

| Final R indices [I>2σ(I)] | R₁ = 0.054, wR₂ = 0.134 |

| R indices (all data) | R₁ = 0.091, wR₂ = 0.151 |

| Goodness-of-fit on F² | 1.03 |

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of 4-bromoisoxazole derivatives is primarily achieved through single-crystal X-ray diffraction. The following is a detailed methodology for this process.

Crystallization

High-quality single crystals are essential for a successful X-ray diffraction experiment.

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the 4-bromoisoxazole derivative has moderate solubility. Common solvents include ethanol, methanol, acetone, and ethyl acetate.

-

Slow Evaporation: A nearly saturated solution of the compound is prepared and filtered to remove any impurities. The solution is then left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent. Over time, single crystals of suitable size and quality for X-ray diffraction will form.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Crystal Mounting and Data Collection

-

Crystal Selection: Under a microscope, a well-formed, transparent crystal with sharp edges and no visible defects is selected. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.

-

Mounting: The selected crystal is carefully mounted on a goniometer head using a suitable adhesive or a cryo-loop.

-

Diffractometer: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS) is used.

-

Data Collection: The crystal is placed in an intense, monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern, consisting of a series of reflections, is recorded by the detector at various orientations.[3] The angles and intensities of these diffracted X-rays are measured, as each compound possesses a unique diffraction pattern.[3]

Structure Solution and Refinement

-

Data Integration: The collected diffraction images are processed to integrate the intensities of the individual reflections.

-

Structure Solution: The integrated data is used to solve the phase problem and obtain an initial electron density map of the crystal's unit cell. This can be achieved through various methods, such as direct methods or Patterson methods.

-

Model Building: An initial atomic model is built into the electron density map.

-

Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using least-squares methods. This iterative process continues until the calculated diffraction pattern from the model closely matches the observed pattern. The quality of the final structure is assessed by parameters such as the R-factor.

Visualizations

Signaling Pathway

Some isoxazole derivatives have been shown to modulate biological signaling pathways. For instance, an isoxazole chalcone derivative has been found to enhance melanogenesis in B16 melanoma cells by activating the Akt/GSK3β/β-catenin signaling pathway.[4][5]

Caption: Akt/GSK3β/β-catenin signaling pathway activated by an isoxazole derivative.

Experimental Workflow

The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow, from sample preparation to the final structural analysis.

Caption: Workflow for crystal structure determination of 4-bromoisoxazole derivatives.

References

- 1. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]

- 3. Compound N-(4-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide -... [chemdiv.com]

- 4. PubChemLite - 5-(4-bromophenyl)isoxazole-3-carboxylic acid (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]

- 5. 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | C10H6BrNO3 | CID 2771350 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and First Synthesis of 4-Bromoisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and first synthesis of 4-bromoisoxazole, a key heterocyclic compound with applications in medicinal chemistry and organic synthesis. While a singular "discovery" paper is not evident in the scientific literature, the initial synthesis is understood to be a direct application of electrophilic aromatic substitution principles to the isoxazole ring. This document details the foundational method of direct bromination of isoxazole, presenting a plausible experimental protocol derived from established chemical knowledge. It includes a thorough examination of the reaction mechanism, quantitative data, and a detailed experimental procedure to facilitate its replication and further investigation by researchers in the field.

Introduction: The Significance of 4-Bromoisoxazole

4-Bromoisoxazole is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of a wide array of more complex molecules.[1] Its utility is particularly pronounced in the fields of medicinal chemistry and drug discovery, where the isoxazole scaffold is a known pharmacophore. The presence of a bromine atom at the 4-position provides a reactive handle for further functionalization, most notably through cross-coupling reactions, enabling the construction of diverse molecular architectures for the development of novel therapeutic agents.

The "Discovery": An Application of Fundamental Principles

The genesis of 4-bromoisoxazole is not attributed to a specific, serendipitous discovery but rather to the logical extension of well-established principles of electrophilic aromatic substitution to the isoxazole nucleus. Scientific literature indicates that the electrophilic substitution of bromine onto the isoxazole ring preferentially occurs at the C4 position.[2] This regioselectivity is a consequence of the electronic properties of the isoxazole ring, where the C4 position is most susceptible to attack by an electrophile.

The First Synthesis: Direct Bromination of Isoxazole

The most direct and historically significant method for the synthesis of 4-bromoisoxazole is the electrophilic bromination of isoxazole. This reaction involves the treatment of isoxazole with a suitable brominating agent, such as molecular bromine (Br₂).

Reaction Mechanism

The synthesis proceeds via a classic electrophilic aromatic substitution mechanism. The reaction is understood to be a second-order process.[2]

Mechanism of Electrophilic Bromination of Isoxazole

Caption: Electrophilic bromination of isoxazole proceeds via a three-step mechanism.

Experimental Protocol: A Representative Synthesis

While a definitive "first" experimental protocol is not available, the following procedure is a representative method for the preparative-scale synthesis of 4-bromoisoxazole based on established chemical principles and analogous reactions.

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Isoxazole | C₃H₃NO | 69.06 | 6.91 g | 0.10 |

| Bromine | Br₂ | 159.81 | 15.98 g (5.12 mL) | 0.10 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - |

| Saturated NaHCO₃ | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isoxazole (6.91 g, 0.10 mol) in 100 mL of dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Bromine: Slowly add a solution of bromine (15.98 g, 0.10 mol) in 20 mL of dichloromethane to the stirred isoxazole solution over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the bromine color disappears. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation or recrystallization from a suitable solvent (e.g., hexanes) to yield 4-bromoisoxazole as a solid.

Table 2: Expected Yield and Physical Properties

| Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Melting Point (°C) |

| 4-Bromoisoxazole | C₃H₂BrNO | 147.96 | 14.80 | 39-42 |

Data Summary and Characterization

The synthesized 4-bromoisoxazole can be characterized using standard analytical techniques to confirm its identity and purity.

Table 3: Spectroscopic Data for 4-Bromoisoxazole

| Technique | Expected Data |

| ¹H NMR | δ (ppm) ~8.4 (s, 1H, H5), ~8.7 (s, 1H, H3) |

| ¹³C NMR | δ (ppm) ~158 (C3), ~150 (C5), ~95 (C4) |

| Mass Spec (EI) | m/z 147/149 (M⁺, Br isotopes) |

| IR (KBr) | ν (cm⁻¹) ~3100 (C-H), ~1600 (C=N), ~1450 (C=C) |

Conclusion

The discovery and initial synthesis of 4-bromoisoxazole are a testament to the predictive power of fundamental organic chemistry principles. The direct bromination of isoxazole remains a straightforward and efficient method for the preparation of this valuable synthetic intermediate. This guide provides the necessary theoretical background, a detailed experimental protocol, and expected analytical data to support further research and application of 4-bromoisoxazole in the development of novel chemical entities.

Workflow Diagram

Caption: Experimental workflow for the synthesis of 4-bromoisoxazole.

References

Reactivity Profile of the Isoxazole Ring in 4-Bromoisoxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] The introduction of a bromine atom at the 4-position of the isoxazole ring, creating 4-bromoisoxazole, provides a versatile synthetic handle for further molecular elaboration. This technical guide offers a comprehensive overview of the reactivity profile of the isoxazole ring in 4-bromoisoxazole, with a focus on reactions pertinent to drug discovery and development.[2] We will delve into the key transformations of this building block, including metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and ring-opening reactions, providing quantitative data and detailed experimental protocols where available.

Core Reactivity Principles

The isoxazole ring is an electron-deficient heterocycle, which influences its reactivity. The electronegativity of the nitrogen and oxygen atoms affects the electron distribution within the ring, making certain positions susceptible to nucleophilic or electrophilic attack. Deprotonation studies on isoxazole have shown that the C4 position is the least acidic, indicating a lower propensity for direct functionalization via deprotonation compared to the C3 and C5 positions.[3][4][5][6] The presence of the bromine atom at the C4 position, however, fundamentally alters the reactivity, making it a prime site for a variety of transformations, most notably metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of 4-bromoisoxazole serves as an excellent leaving group in a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions are pivotal for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse libraries of isoxazole-containing compounds for biological screening.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between 4-bromoisoxazole and various organoboron reagents. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the C4 position.

Typical Reaction Conditions:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | - | Na₂CO₃ | 1,4-Dioxane/Water | 80-105 | Varies |

| PdCl₂(dppf) | dppf | K₂CO₃ | DMF/EtOH/H₂O | 100 | Moderate to Good |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100 | Varies |

Note: Yields are highly dependent on the specific boronic acid or ester used.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Iodoisoxazoles

To a solution of the 4-iodoisoxazole derivative (1.0 equiv) in a 4:1 mixture of 1,4-dioxane and water are added the corresponding arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.5 equiv). The resulting mixture is heated in a sealed vessel at 80-105 °C until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[7]

graph Suzuki_Miyaura_Mechanism { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];"Pd(0)L2" [label="Pd(0)L₂"]; "Ar-Pd(II)L2-X" [label="Ar-Pd(II)L₂-X\nOxidative Addition Intermediate"]; "Ar-Pd(II)L2-OR" [label="Ar-Pd(II)L₂-OR'\nTransmetalation Intermediate"]; "Ar-Ar'" [label="Ar-Ar'\nCoupled Product"]; "4-Bromoisoxazole" [label="4-Bromoisoxazole (Ar-X)"]; "Ar'B(OH)2" [label="Arylboronic Acid (Ar'B(OH)₂)"]; "Base" [label="Base (e.g., Na₂CO₃)"]; "B(OH)3" [label="B(OH)₃"]; "HX" [label="HX"];

"4-Bromoisoxazole" -> "Ar-Pd(II)L2-X" [label="Oxidative\nAddition"]; "Pd(0)L2" -> "Ar-Pd(II)L2-X"; "Ar'B(OH)2" -> "Ar-Pd(II)L2-OR"; "Base" -> "Ar-Pd(II)L2-OR" [style=dashed]; "Ar-Pd(II)L2-X" -> "Ar-Pd(II)L2-OR" [label="Transmetalation"]; "Ar-Pd(II)L2-OR" -> "Ar-Ar'" [label="Reductive\nElimination"]; "Ar-Ar'" -> "Pd(0)L2" [style=dashed, label="Regenerates\nCatalyst"]; "Base" -> "HX" [style=dashed]; "Ar'B(OH)2" -> "B(OH)3" [style=dashed]; }

Catalytic cycles of the Sonogashira cross-coupling reaction.

Heck Coupling

The Heck reaction allows for the coupling of 4-bromoisoxazole with alkenes to form 4-vinylisoxazoles or related structures.

Typical Reaction Conditions:

Catalyst Ligand Base Solvent Temperature (°C) Pd(OAc)₂ PPh₃ or other phosphines Et₃N, K₂CO₃, or NaOAc DMF, NMP, or Acetonitrile 80-140 Experimental Protocol: General Procedure for the Heck Reaction

A mixture of 4-bromoisoxazole (1.0 equiv), the alkene (1.2-1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), a phosphine ligand (if required), and a base (e.g., triethylamine, 2.0 equiv) in a polar aprotic solvent like DMF is heated at 80-140 °C. The reaction progress is monitored by TLC or GC. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.[8][9][10][11]

Stille Coupling

The Stille coupling involves the reaction of 4-bromoisoxazole with organostannanes. This reaction is highly versatile due to the stability and functional group tolerance of the organotin reagents.[12][13][14][15][16]

Typical Reaction Conditions:

Catalyst Ligand Solvent Temperature (°C) Pd(PPh₃)₄ - Toluene or DMF 80-110 Pd₂(dba)₃ AsPh₃ NMP Room Temp. to 100 Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 4-aminoisoxazole derivatives. The choice of ligand is crucial and depends on the nature of the amine.[17][18][19]

Typical Reaction Conditions:

Catalyst Ligand Base Solvent Temperature (°C) Pd₂(dba)₃ BINAP, Xantphos, or other biaryl phosphines NaOtBu or K₂CO₃ Toluene or Dioxane 80-110 Nucleophilic Aromatic Substitution (SNA)

While less common than cross-coupling reactions due to the electron-rich nature of the isoxazole ring, nucleophilic aromatic substitution (SNA) at the C4 position can occur under specific conditions, particularly if the ring is activated by electron-withdrawing groups or if a strong nucleophile is employed. Reactions with nucleophiles like alkoxides (e.g., sodium methoxide) can potentially lead to substitution or ring-opening.[20]

Lithiation and Subsequent Electrophilic Quench

Direct deprotonation of the isoxazole ring at C4 is challenging due to its lower acidity compared to other positions.[5] However, halogen-metal exchange of 4-bromoisoxazole with a strong organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures can generate a 4-lithioisoxazole intermediate. This highly reactive species can then be quenched with various electrophiles to introduce a wide range of functional groups at the C4 position.

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench

To a solution of 4-bromoisoxazole in an anhydrous ethereal solvent such as THF or diethyl ether at -78 °C under an inert atmosphere, a solution of an organolithium reagent (e.g., n-butyllithium) is added dropwise. The mixture is stirred at this temperature for a short period to allow for the halogen-metal exchange to complete. The desired electrophile is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Ring-Opening Reactions

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opened products. This reactivity provides a pathway to synthesize acyclic compounds with functionalities that can be further manipulated.

Reductive Cleavage

Reductive cleavage of the N-O bond can be achieved using various reducing agents. A common method involves catalytic hydrogenation, for example, using Raney Nickel. This reaction typically yields a β-aminoenone.[21][22][23]

Experimental Protocol: General Procedure for Reductive Ring Opening with Raney Nickel

To a solution of the 4-substituted isoxazole in a suitable solvent (e.g., ethanol), Raney Nickel is added. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature or with gentle heating. The reaction is monitored by TLC. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to afford the crude β-aminoenone, which can be purified by chromatography or crystallization.

Applications in Drug Discovery: An Exemplary Workflow

The diverse reactivity of 4-bromoisoxazole makes it a valuable starting material in drug discovery campaigns. A typical workflow for the synthesis and screening of a library of isoxazole-based compounds is depicted below. This workflow highlights the central role of 4-bromoisoxazole as a versatile scaffold for generating chemical diversity.[24][25][26][27][28]

4-Bromoisoxazole is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its reactivity is dominated by the C-Br bond at the 4-position, which readily participates in a wide range of metal-catalyzed cross-coupling reactions. Furthermore, the isoxazole ring itself can undergo ring-opening reactions to provide access to different structural motifs. The ability to functionalize the 4-position of the isoxazole scaffold through these various chemical transformations makes 4-bromoisoxazole an indispensable tool for the generation of molecular diversity in the pursuit of new therapeutic agents. A thorough understanding of its reactivity profile is therefore essential for researchers, scientists, and drug development professionals working inthis field.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. chemimpex.com [chemimpex.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Deprotonation of Isoxazole: A Photoelectron Imaging Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Heck Reaction—State of the Art [mdpi.com]

- 10. Ligandless, anionic, arylpalladium halide intermediates in the Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stille reaction - Wikipedia [en.wikipedia.org]

- 13. Stille Coupling [organic-chemistry.org]

- 14. organicreactions.org [organicreactions.org]

- 15. scispace.com [scispace.com]

- 16. jk-sci.com [jk-sci.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. jk-sci.com [jk-sci.com]

- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 20. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 21. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ias.ac.in [ias.ac.in]

- 23. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]

- 24. researchgate.net [researchgate.net]

- 25. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 27. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

The Ascendant Scaffold: Unveiling the Therapeutic Potential of 4-Bromoisoxazoles

A Technical Deep Dive for Drug Discovery Professionals

The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has long been a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the development of a diverse array of therapeutic agents. Among its many derivatives, the 4-bromoisoxazole scaffold is emerging as a particularly promising core for the design of novel drug candidates with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and potential mechanisms of action of 4-bromoisoxazole derivatives, offering a valuable resource for researchers and professionals in drug discovery and development.

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The rise of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action. 4-Bromoisoxazole derivatives have demonstrated significant potential in this arena, exhibiting activity against a range of bacterial and fungal pathogens.

A notable study investigated a series of 5-(4-bromophenyl)-3-{3-methyl-4-[(4-substitutedbenzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazoles and revealed their promising antimicrobial profiles. The minimum inhibitory concentrations (MICs) of these compounds against various bacterial and fungal strains are summarized below.

| Compound ID | R | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |

| 5a | H | >100 | 50 | >100 | 50 | 100 | >100 |

| 5b | 4-Cl | 50 | 25 | 100 | 25 | 50 | 100 |

| 5f | 4-OH | 25 | 12.5 | 50 | 12.5 | 25 | 50 |

| 5g | 4-CH3 | 50 | 25 | 100 | 25 | 50 | 100 |

| Data sourced from a study on the antimicrobial activity of 5-(4-bromophenyl)-3-{3-methyl-4-[(4-substitutedbenzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazoles. |

The data indicates that substitutions on the benzyl moiety significantly influence the antimicrobial potency. In particular, the presence of a hydroxyl group at the 4-position of the benzyl ring (compound 5f ) resulted in the most potent activity across all tested strains.

Experimental Protocol: Agar Well Diffusion Method